4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
Overview
Description
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a methoxy group, a piperidine ring, and a sulfonyl group attached to a benzoic acid core .
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with 2-methylpiperidine and a sulfonylating agent . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the binding affinity of the compound to its targets, while the methoxy group can influence the compound’s solubility and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the piperidine and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Methylpiperidine: Does not contain the benzoic acid or methoxy groups, limiting its applications in research and development.
Benzoic acid derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties, but the combination of the methoxy, piperidine, and sulfonyl groups in this compound makes it unique.
Properties
IUPAC Name |
4-methoxy-3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-5-3-4-8-15(10)21(18,19)13-9-11(14(16)17)6-7-12(13)20-2/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAVMZVNPQZBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193410 | |
Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735305-60-9 | |
Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735305-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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